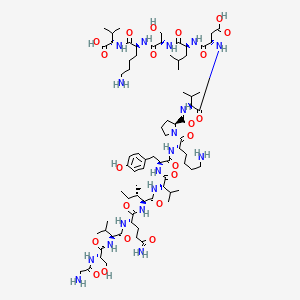
(2R,3R,4R,5R)-(213C)hexane-1,2,3,4,5,6-hexol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Sorbitol-13C: is a stable isotope-labeled compound, specifically a carbon-13 labeled form of D-SorbitolThe carbon-13 labeling makes D-Sorbitol-13C particularly useful in various scientific research applications, including metabolic studies and tracer experiments .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of D-Sorbitol-13C typically involves the reduction of D-Glucose-13C. The reduction process can be carried out using catalytic hydrogenation with a catalyst such as Raney nickel or platinum under high pressure and temperature conditions. The reaction is as follows:
D-Glucose-13C+H2→D-Sorbitol-13C
Industrial Production Methods: : Industrial production of D-Sorbitol-13C follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The isotopic purity of the final product is typically around 99 atom % 13C .
化学反応の分析
Types of Reactions: : D-Sorbitol-13C undergoes various chemical reactions, including:
Oxidation: D-Sorbitol-13C can be oxidized to D-Sorbose-13C using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Further reduction of D-Sorbitol-13C can lead to the formation of hexane-1,2,3,4,5,6-hexol-13C.
Substitution: Hydroxyl groups in D-Sorbitol-13C can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Hydrogen gas with catalysts like Raney nickel or platinum.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products
Oxidation: D-Sorbose-13C
Reduction: Hexane-1,2,3,4,5,6-hexol-13C
Substitution: Esterified or etherified derivatives of D-Sorbitol-13C
科学的研究の応用
Chemistry: : D-Sorbitol-13C is used as a tracer in metabolic studies to track the conversion and utilization of sorbitol in various biochemical pathways.
Biology: : In biological research, D-Sorbitol-13C is employed to study the metabolism of sorbitol in organisms, including its role in the polyol pathway and its impact on cellular processes.
Medicine: : D-Sorbitol-13C is used in diagnostic applications, such as in breath tests to measure the absorption and metabolism of sorbitol in the gastrointestinal tract.
Industry: : In the industrial sector, D-Sorbitol-13C is used in the production of isotopically labeled compounds for research and development purposes .
作用機序
The mechanism of action of D-Sorbitol-13C is similar to that of unlabeled D-Sorbitol. It acts as a sugar alcohol that can be metabolized by the body. In metabolic studies, the carbon-13 label allows researchers to trace the compound’s pathway and measure its conversion into other metabolites. The primary molecular targets include enzymes involved in the polyol pathway, such as aldose reductase and sorbitol dehydrogenase .
類似化合物との比較
Similar Compounds
D-Mannitol-13C: Another carbon-13 labeled sugar alcohol, used similarly in metabolic studies.
D-Glucose-13C: A carbon-13 labeled form of glucose, used as a tracer in various metabolic pathways.
D-Arabinose-13C: A carbon-13 labeled pentose sugar, used in research on carbohydrate metabolism.
Uniqueness: : D-Sorbitol-13C is unique due to its specific labeling at the carbon-13 position, which allows for precise tracking in metabolic studies. Its role as a sugar alcohol also makes it distinct from other labeled sugars, as it participates in different metabolic pathways .
特性
分子式 |
C6H14O6 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC名 |
(2S,3R,4R,5R)-(213C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3+1/t3-,4+,5+,6+/m0 |
InChIキー |
FBPFZTCFMRRESA-NENHMXJQSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H]([13C@H](CO)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


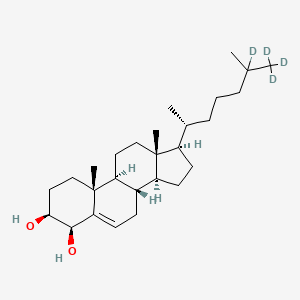
![methyl 6-[3-[[N'-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate](/img/structure/B15139498.png)

![1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)

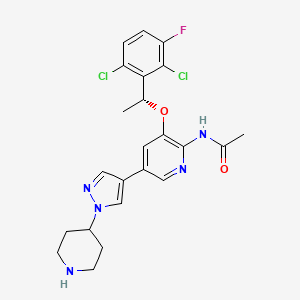
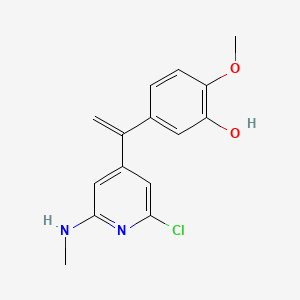
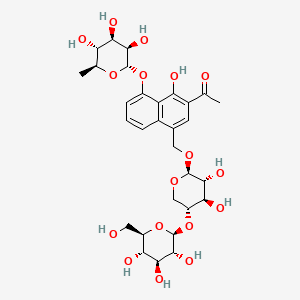

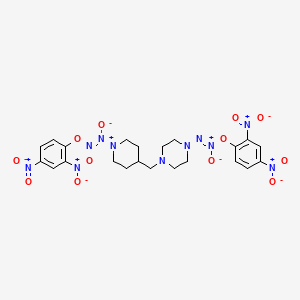
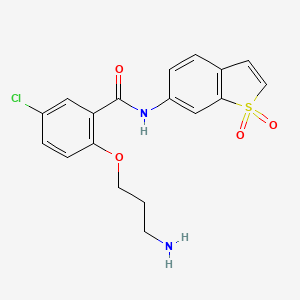
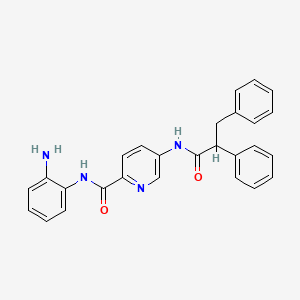
![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)
